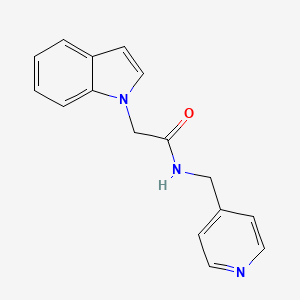

![molecular formula C8H3BrClN3 B2473878 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile CAS No. 1400580-14-4](/img/structure/B2473878.png)

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile

Vue d'ensemble

Description

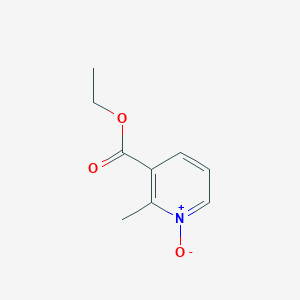

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile is a chemical compound with the CAS Number: 1400580-14-4 . It has a molecular weight of 256.49 and its IUPAC name is 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrClN3/c9-6-1-7-8(10)5(2-11)3-12-13(7)4-6/h1,3-4H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Heterocycles

- 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For example, Abdelrazek et al. (2007) demonstrated the use of bromo derivatives in reactions with various chemicals to afford thiophene, 4H-thiopyran, 4H-1,2-oxazine, 4H-pyridazines, pyridine, pyrrolo[1,2-b]pyridazine, and N-substituted-pyrrole derivatives (Abdelrazek, Ghozlan, & Michael, 2007).

Preparation of Pyrimidine Derivatives

- Rahimizadeh et al. (2007) described the synthesis of 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine from a related bromo-dichloro-methylpyrimidine. This compound was then used to produce various 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Synthesis of Pyridine Derivatives

- Yassin (2009) explored the reaction of a similar compound, 2-chloro-4,6-dimethylpyridine-3-carbonitrile, with various agents to produce pyrazolo, isoxazolo, and pyridoquinazoline derivatives. These compounds have potential biological activity (Yassin, 2009).

Development of Pharmacologically Useful Derivatives

- Sotelo and Raviña (2002) discussed the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction. This approach facilitates the creation of a range of pharmacologically significant pyridazine derivatives (Sotelo & Raviña, 2002).

Applications in Antibacterial Research

- Bogdanowicz et al. (2013) synthesized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives and evaluated their antimicrobial activity against various aerobic and anaerobic bacteria, highlighting their potential in antibacterial research (Bogdanowicz et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .

Mode of Action

If it acts similarly to related compounds, it may interact with its targets (such as EGFR and HER2) and inhibit their activity .

Biochemical Pathways

If it inhibits EGFR and HER2, it could potentially affect pathways related to cell growth and proliferation .

Result of Action

If it acts as an inhibitor of EGFR and HER2, it could potentially suppress cell growth and proliferation .

Propriétés

IUPAC Name |

6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3/c9-6-1-7-8(10)5(2-11)3-12-13(7)4-6/h1,3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAKDBSHORTLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C=NN2C=C1Br)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)

![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)